molecular formula C21H38N4O5 B4051349 Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate

Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate

Cat. No.: B4051349
M. Wt: 426.6 g/mol
InChI Key: VUVQPEDNHSWZRJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate is a complex organic compound with a variety of applications in scientific research. It is a leucine derivative and is known for its role in various biochemical processes .

Scientific Research Applications

Mechanism of Action

A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Safety and Hazards

The safety data sheet for compounds with the Boc group indicates that they can cause severe skin burns and eye damage . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment.

Future Directions

The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Its use in the synthesis of complex organic molecules continues to be an active area of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new medicinally active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for oxidation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and other functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate is unique due to its specific structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its ability to selectively enhance slow inactivation of voltage-gated sodium channels sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-[2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O5/c1-8-13(4)16(17(22)26)23-18(27)14-10-9-11-25(14)19(28)15(12(2)3)24-20(29)30-21(5,6)7/h12-16H,8-11H2,1-7H3,(H2,22,26)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQPEDNHSWZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Reactant of Route 4
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Reactant of Route 6
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate

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